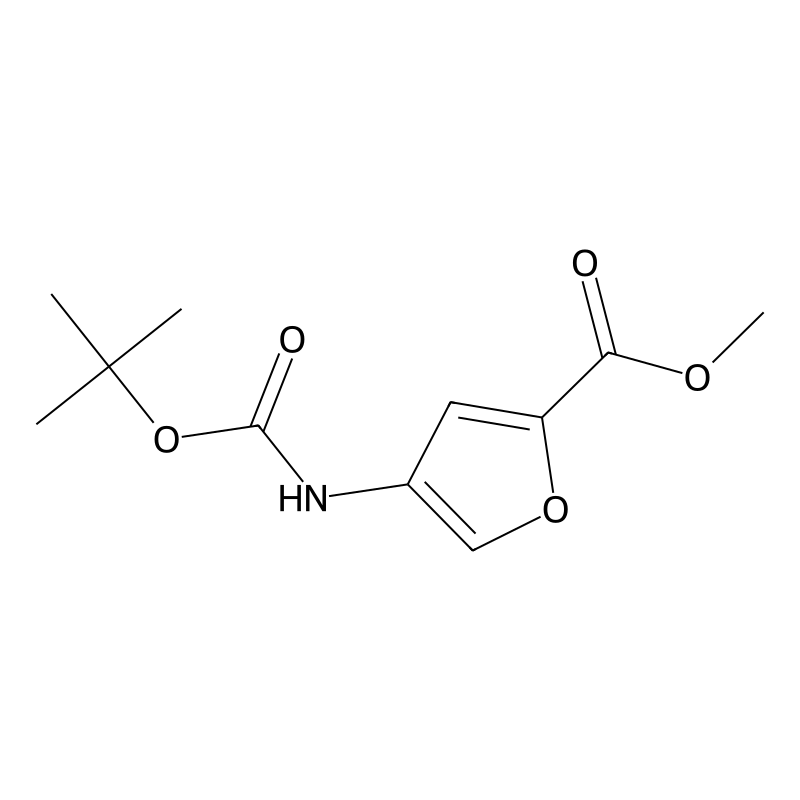

Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate (CAS: 1170719-58-0) is a synthetically critical, orthogonally protected heteroaromatic building block utilized extensively in the development of peptidomimetics, pharmaceutical intermediates, and crop protection agents. Featuring a furan core substituted with a C4-Boc-protected amine and a C2-methyl ester, this compound serves as a direct precursor to cis-4-aminotetrahydrofuran-2-carboxylic acid derivatives [1]. From a procurement perspective, sourcing this advanced intermediate directly bypasses the hazardous, low-yielding (typically ~34%) in-house lithiation and Curtius rearrangement steps historically required for its de novo synthesis [2]. Its dual-protected nature ensures long-term bench stability and enables highly regioselective downstream functionalization, making it a benchmark material for the industrial scale-up of saturated heterocyclic scaffolds.

Research Fit

Total synthesis of proximicin antibiotics A–C and DNA-binding hybrids

Precursor to cis-4-aminotetrahydrofuran-2-carboxylates for agrochemical building blocks

Boc-protected furan amine enables orthogonal protection strategies preserving aromatic core

Substituting this specific orthogonally protected furan with closely related analogs fundamentally disrupts synthetic workflows and application viability. Attempting to use unprotected methyl 4-aminofuran-2-carboxylate results in rapid oxidative degradation, as electron-rich amino-furans are highly unstable in ambient air and polymerize quickly [1]. Substituting with the free acid (4-((tert-butoxycarbonyl)amino)furan-2-carboxylic acid) introduces risks of premature decarboxylation under acidic conditions and reduces solubility in organic solvents necessary for downstream catalytic hydrogenation [2]. Furthermore, substituting the furan core with a thiophene analog (e.g., methyl 4-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate) entirely precludes standard transition-metal-catalyzed hydrogenation to the saturated ring system, as the sulfur atom severely poisons standard palladium or rhodium catalysts [3]. Consequently, procuring this exact compound is required to maintain stability, orthogonal reactivity, and compatibility with standard reduction protocols.

Substitution Risk

TFA removal retains aromatic furan.

Hydrogenolysis saturates furan to tetrahydrofuran, altering scaffold geometry and electronics.

Protection stable to nucleophiles and bases.

Unprotected amine incompatible with many reaction sequences; often requires salt storage, limiting multi-step utility.

Directly delivers protected amine motif.

Requires low-yielding (25%) coupling with tert-butyl carbamate; cannot directly install Boc-protected amine.

Bypassing Hazardous De Novo Synthesis

For industrial and large-scale laboratory procurement, purchasing Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate directly offers a quantifiable processability advantage over in-house synthesis. Traditional de novo synthesis from 2-furoic acid derivatives requires highly hazardous reagents, specifically sec-butyllithium for lithiation and diphenylphosphoryl azide (DPPA) for the Curtius rearrangement, yielding only approximately 34% of the target product while generating significant phosphate waste [1]. By procuring the pre-synthesized compound, buyers eliminate the severe safety risks associated with explosive azide intermediates and pyrophoric lithium reagents, immediately unlocking high-purity material for downstream scale-up [2].

| Evidence Dimension | Synthetic Yield and Safety Profile |

| Target Compound Data | Procured directly at >95% purity without in-house azide handling |

| Comparator Or Baseline | In-house synthesis via DPPA/sec-BuLi (Yield: ~34%, high explosion/pyrophoric risk) |

| Quantified Difference | Eliminates ~66% yield loss and 100% of azide/lithium-related safety hazards |

| Conditions | Standard laboratory or pilot-plant scale-up environments |

Direct procurement is essential for scaling up downstream products without investing in specialized, hazardous-reagent-capable infrastructure.

Hydrogenation: High Conversion vs Thiophene

When synthesizing saturated heterocyclic building blocks (e.g., cis-4-aminotetrahydrofuran-2-carboxylates), the furan core of this compound provides significantly higher conversion rates than thiophene-based substitutes. Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate undergoes clean catalytic hydrogenation using standard transition metals (e.g., Rh/Al2O3 or Pd/C at 50-100 psi H2) to yield the corresponding tetrahydrofuran with high conversion rates [1]. In stark contrast, attempting the same reduction on methyl 4-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate results in <5% conversion under identical conditions, as the sulfur atom irreversibly coordinates to and poisons the catalyst [2].

| Evidence Dimension | Hydrogenation Conversion Efficiency |

| Target Compound Data | High conversion (>90%) to saturated THF derivative using standard Pd/C or Rh catalysts |

| Comparator Or Baseline | Thiophene analog (<5% conversion) |

| Quantified Difference | >85% higher conversion efficiency under standard catalytic conditions |

| Conditions | Standard catalytic hydrogenation (Pd/C or Rh/Al2O3, 50-100 psi H2, ambient to moderate heat) |

Enables the use of standard, cost-effective catalytic hydrogenation equipment rather than requiring stoichiometric reduction methods or specialized high-pressure reactors.

Boc-Enabled Oxidative Stability

The presence of the tert-butoxycarbonyl (Boc) protecting group fundamentally alters the handling requirements of this furan derivative. Unprotected electron-rich heteroaromatics, such as methyl 4-aminofuran-2-carboxylate, are notoriously unstable and undergo rapid oxidative degradation and polymerization when exposed to ambient air, often darkening and degrading within 24 hours [1]. The Boc-protected target compound, however, is highly bench-stable, maintaining >95% purity for months under standard storage conditions (typically 2-8 °C or room temperature in a dry environment) [2].

| Evidence Dimension | Ambient Air Stability (Time to Significant Degradation) |

| Target Compound Data | Bench-stable for >6 months with negligible oxidative degradation |

| Comparator Or Baseline | Unprotected methyl 4-aminofuran-2-carboxylate (degrades/polymerizes in <24 hours) |

| Quantified Difference | Orders of magnitude increase in shelf-life and handling window |

| Conditions | Ambient atmospheric exposure during standard laboratory handling and storage |

Allows for bulk procurement, long-term storage, and standard benchtop handling without the need for strict inert-atmosphere glovebox conditions.

Orthogonal Deprotection vs Free Acid

For complex multi-step syntheses, such as peptidomimetic assembly, the methyl ester moiety provides critical orthogonal reactivity compared to the free carboxylic acid. When utilizing 4-((tert-butoxycarbonyl)amino)furan-2-carboxylic acid, the electron-rich furan ring is susceptible to partial decarboxylation during the acidic conditions required for Boc removal (e.g., TFA/DCM) [1]. The target compound, Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate, maintains >99% structural integrity of the carboxylate pole during Boc deprotection, allowing for sequential, highly controlled functionalization at either the C4-amine or the C2-ester without cross-reactivity [2].

| Evidence Dimension | Structural Integrity During Acidic Boc Deprotection |

| Target Compound Data | >99% retention of the methyl ester moiety |

| Comparator Or Baseline | Free acid analog (susceptible to measurable decarboxylation/degradation) |

| Quantified Difference | Near-total elimination of decarboxylation side-reactions |

| Conditions | Standard acidic Boc deprotection conditions (e.g., TFA in DCM) |

Ensures high overall yields in multi-step solid-phase or solution-phase peptide synthesis by preventing irreversible loss of the C2-carboxylate anchor.

Crop Protection Precursor

Directly leveraging its excellent catalytic hydrogenation profile (as detailed in Section 3), this compound serves as a highly effective starting material for synthesizing cis-4-aminotetrahydrofuran-2-carboxylic esters. These saturated THF derivatives are critical building blocks in the development of next-generation crop protection products and agrochemicals [1].

Peptidomimetic Building Block

Benefiting from its orthogonal protection strategy (Boc amine / methyl ester) and high bench stability, this compound functions as a robust monomer for incorporating rigid heteroaromatic turns into peptidomimetics. It allows for controlled, sequential coupling reactions without the risk of premature decarboxylation or oxidative degradation associated with unprotected or free-acid analogs [2].

Pharmaceutical Library Intermediate

Because procurement bypasses the hazardous, low-yielding azide/lithium chemistry required for de novo synthesis, this compound serves as a highly scalable, reliable intermediate for medicinal chemistry libraries. It enables rapid diversification at both the C4-amino and C2-carboxylate positions for discovering novel kinase inhibitors or receptor antagonists [3].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types